2-Amino-3-fluoro-5-nitrobenzonitrile
Overview
Description
2-Amino-3-fluoro-5-nitrobenzonitrile is a synthetic organic compound with the molecular formula C7H4FN3O2. It is characterized by the presence of an amino group, a fluoro substituent, a nitro group, and a nitrile group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-fluoro-5-nitrobenzonitrile can be synthesized through a multi-step process starting from commercially available precursors. The reaction conditions typically involve the use of nitrating agents such as nitric acid and sulfuric acid, followed by reduction and substitution reactions under controlled temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoro-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: Formation of 2-amino-3-fluoro-5-aminobenzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
2-Amino-3-fluoro-5-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is utilized in the design and synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-3-fluoro-5-nitrobenzonitrile involves its interaction with various molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the amino and fluoro groups enable it to form hydrogen bonds and interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzonitrile: Similar structure but lacks the amino group.
2-Amino-5-nitrobenzonitrile: Similar structure but lacks the fluoro group.
2-Amino-3-fluorobenzonitrile: Similar structure but lacks the nitro group.
Uniqueness
2-Amino-3-fluoro-5-nitrobenzonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and interaction profiles. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (amino) groups allows for versatile chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
2-amino-3-fluoro-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-6-2-5(11(12)13)1-4(3-9)7(6)10/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBJRSHMICMQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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